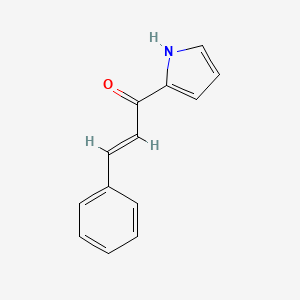![molecular formula C13H18N4OS2 B12008296 4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide CAS No. 92034-82-7](/img/structure/B12008296.png)
4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is a complex organic compound with the molecular formula C13H18N4OS2 It is known for its unique structure, which includes both carbothioyl and aminocarbothioyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzamide with thiourea under controlled conditions to introduce the aminocarbothioyl groups. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the aminocarbothioyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzamides and thioureas
Aplicaciones Científicas De Investigación
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- 2-aminothiazole-4-carboxamide
- ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
Uniqueness
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is unique due to its dual aminocarbothioyl groups, which provide distinct reactivity and potential biological activity compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
92034-82-7 |
|---|---|
Fórmula molecular |
C13H18N4OS2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-(carbamothioylcarbamothioylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C13H18N4OS2/c1-3-17(4-2)11(18)9-5-7-10(8-6-9)15-13(20)16-12(14)19/h5-8H,3-4H2,1-2H3,(H4,14,15,16,19,20) |
Clave InChI |
QZHQWFWBFAWMER-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=S)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)




![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
